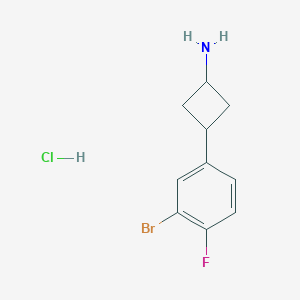

![molecular formula C26H28N4O3S B2531161 1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline CAS No. 1115867-01-0](/img/structure/B2531161.png)

1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

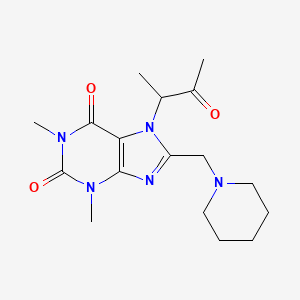

The compound "1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its diverse functional groups and heterocyclic components. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs, such as indoline, pyrrolidine, and sulfonyl groups, are discussed, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of heterocyclic structures, which are common in medicinal chemistry due to their biological relevance. For instance, the synthesis of pyrazolo[1,5-a]pyridine derivatives from pyridinium imides involves a [3+2] cycloaddition with electron-deficient alkynes, followed by the elimination of the sulfonyl group . This method suggests that the synthesis of the compound may also involve cycloaddition reactions, given the presence of a sulfonyl group and a pyrrolidine moiety that could be derived from similar precursors.

Molecular Structure Analysis

The molecular structure of related compounds shows a tendency for planarity in indole/indoline units and the adoption of specific conformations in rings such as the envelope conformation in pyrrolidine rings . These structural features are important as they can affect the compound's reactivity and interaction with biological targets. The presence of a sulfonyl group can introduce a distorted tetrahedral geometry around the sulfur atom, as seen in related sulfonyl-containing compounds .

Chemical Reactions Analysis

The reactivity of the compound is likely influenced by its functional groups. The sulfonyl group, for example, can participate in various chemical reactions, including elimination or substitution, which can be a key step in the synthesis of heterocyclic compounds . The presence of a pyrrolidine ring, which is known to adopt an envelope conformation, may also influence the reactivity of the compound, particularly in reactions where the conformation of the ring plays a role .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. The planarity of indole/indoline units suggests potential for strong π-π interactions, which can influence the compound's solubility and crystallinity . The presence of hydrogen bond donors and acceptors, such as in the N-H and C-H groups, indicates that the compound may form hydrogen bonds, which can affect its melting point, boiling point, and solubility . The distorted tetrahedral geometry around the sulfur atom in the sulfonyl group may also impact the compound's dipole moment and, consequently, its solubility and interaction with solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Sulfenylation of Pyrroles and Indoles : A study by Gilow et al. (1991) explored the methylsulfenylation of pyrroles and indoles, leading to the synthesis of various substituted pyrroles and indoles. This method could potentially apply to the synthesis or functionalization of complex molecules like the one , highlighting techniques for introducing sulfur-containing groups into heterocyclic compounds (Gilow et al., 1991).

Metalation and Electrophilic Quenching of Isoxazoles : Research by Balasubramaniam et al. (1990) on the metalation and electrophilic quenching of isoxazoles to produce thioalkyl derivatives suggests a pathway for functionalizing molecules with sulfur and nitrogen heterocycles, which could be relevant for modifications of the given compound (Balasubramaniam et al., 1990).

Application in Polymer Science

- Fluorinated Polyamides : Liu et al. (2013) synthesized new diamines containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides, which are amorphous and soluble in organic solvents. Such research points to the potential use of complex molecules in developing new materials with specific optical and thermal properties (Liu et al., 2013).

Catalysis

- Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride : Moosavi‐Zare et al. (2020) described the use of an ionic liquid catalyst for the preparation of hexahydroquinolines. This study illustrates the role of nitrogen and sulfur-containing catalysts in facilitating multi-component condensation reactions, which may be relevant for reactions involving complex molecules like the specified compound (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Therapeutic Applications

- Sulfonamide Hybrids : Ghomashi et al. (2022) reviewed sulfonamide hybrids, emphasizing their broad pharmacological activities. While the compound is not a sulfonamide, the research into hybrids offers insight into designing molecules with potential therapeutic applications by combining functional groups for desired biological effects (Ghomashi et al., 2022).

Mechanism of Action

Safety and Hazards

properties

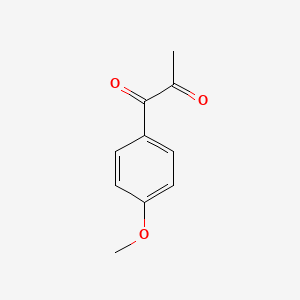

IUPAC Name |

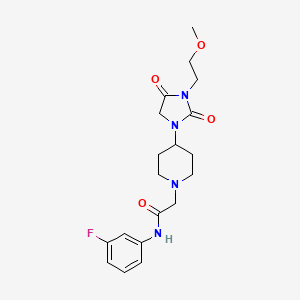

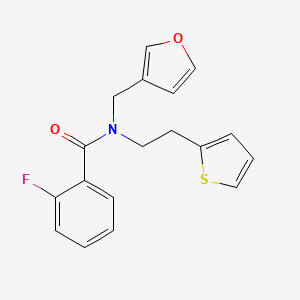

2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3S/c31-24(29-21-6-7-22-23(17-21)33-15-14-32-22)18-34-26-25(27-10-11-28-26)30-12-8-20(9-13-30)16-19-4-2-1-3-5-19/h1-7,10-11,17,20H,8-9,12-16,18H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWPZAXLEGMOEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2531085.png)

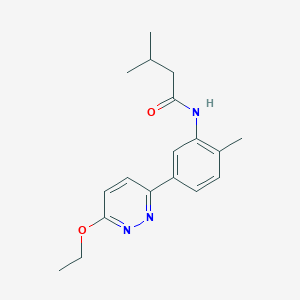

![2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2531088.png)

![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)

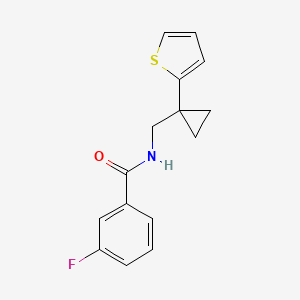

![N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2531097.png)

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2531098.png)